5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole
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Overview
Description
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole typically involves multiple steps. One common method is the cycloaddition reaction between azides and nitriles, which forms the tetrazole ring. The ethylsulfanyl and propyl groups can be introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like methanol or ethanol and catalysts such as copper(I) iodide to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The ethylsulfanyl and propyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sodium hydride, and polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.
Mechanism of Action
The mechanism of action of 5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. The ethylsulfanyl and propyl groups can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-2H-tetrazole: Contains a phenyl group instead of the ethylsulfanyl and propyl groups.
5-Methyl-2H-tetrazole: Contains a methyl group instead of the ethylsulfanyl and propyl groups.
5-(2-Hydroxyethyl)-2H-tetrazole: Contains a hydroxyethyl group instead of the ethylsulfanyl and propyl groups.
Uniqueness
5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole is unique due to the presence of both ethylsulfanyl and propyl groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
134672-28-9 |
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Molecular Formula |
C8H16N4S2 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
5-[3-(2-ethylsulfanylethylsulfanyl)propyl]-2H-tetrazole |
InChI |
InChI=1S/C8H16N4S2/c1-2-13-6-7-14-5-3-4-8-9-11-12-10-8/h2-7H2,1H3,(H,9,10,11,12) |
InChI Key |
PFXQPZNBIYJVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCSCCCC1=NNN=N1 |
Origin of Product |
United States |
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